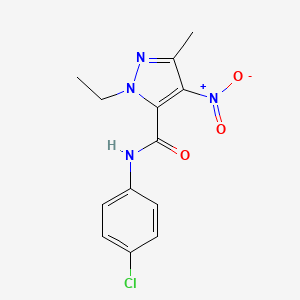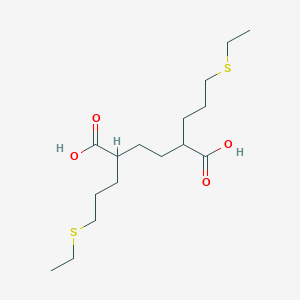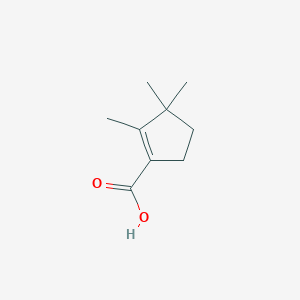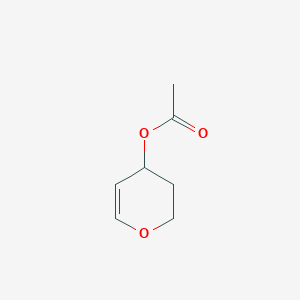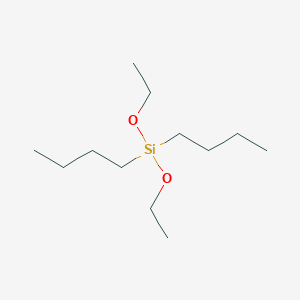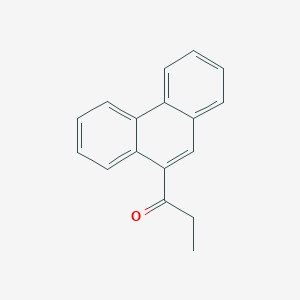
Silver;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Silver-titanium” refers to a combination of silver and titanium, often in the form of nanocomposites or alloys. These materials leverage the unique properties of both metals, such as the antimicrobial properties of silver and the strength and biocompatibility of titanium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver-titanium nanocomposites can be synthesized using various methods, including chemical reduction, sol-gel processes, and plasma treatments. One common approach involves the deposition of silver nanoparticles onto titanium dioxide nanoparticles through a chemical reduction process. This method typically uses reducing agents like sodium borohydride to facilitate the reduction of silver ions to metallic silver on the surface of titanium dioxide .
Industrial Production Methods: In industrial settings, silver-titanium compounds can be produced using high-energy ball milling, thermal spraying, and physical vapor deposition techniques. These methods allow for the large-scale production of silver-titanium materials with controlled particle sizes and distributions. For example, thermal spraying involves the melting of silver and titanium powders, which are then sprayed onto a substrate to form a composite coating .
Análisis De Reacciones Químicas
Types of Reactions: Silver-titanium compounds undergo various chemical reactions, including:
Oxidation: Silver-titanium compounds can undergo oxidation reactions, particularly when exposed to air or oxygen-rich environments. This can lead to the formation of silver oxide and titanium dioxide.
Reduction: Reduction reactions can be used to synthesize silver-titanium nanocomposites, as mentioned earlier.
Substitution: In some cases, silver ions can substitute for titanium ions in the lattice structure of titanium dioxide, leading to the formation of doped materials
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Sodium borohydride, hydrazine, or other reducing agents.
Substitution: Silver nitrate, titanium dioxide, controlled heating
Major Products Formed:
Oxidation: Silver oxide, titanium dioxide.
Reduction: Metallic silver on titanium dioxide.
Substitution: Silver-doped titanium dioxide
Aplicaciones Científicas De Investigación
Silver-titanium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their high surface area and reactivity.
Biology: Employed in antimicrobial coatings for medical devices and implants to prevent infections.
Medicine: Utilized in wound dressings and coatings for prosthetics due to their biocompatibility and antimicrobial properties.
Industry: Applied in water purification systems, air filters, and self-cleaning surfaces due to their photocatalytic properties .
Mecanismo De Acción
The mechanism of action of silver-titanium compounds involves several pathways:
Antimicrobial Action: Silver ions disrupt bacterial cell membranes, interfere with DNA replication, and generate reactive oxygen species that damage cellular components.
Photocatalytic Activity: Titanium dioxide absorbs UV light, generating electron-hole pairs that can degrade organic pollutants and kill microorganisms.
Synergistic Effects: The combination of silver and titanium enhances the overall antimicrobial and photocatalytic efficiency due to the formation of a Schottky barrier, which facilitates electron transfer and reduces recombination of electron-hole pairs .
Comparación Con Compuestos Similares
Silver-Copper Compounds: Known for their antimicrobial properties but lack the biocompatibility of titanium.
Titanium-Zinc Compounds: Used in similar applications but have different photocatalytic properties.
Silver-Gold Compounds: Highly effective antimicrobials but are more expensive and less commonly used in industrial applications .
Uniqueness of Silver-Titanium Compounds: Silver-titanium compounds are unique due to their combination of antimicrobial, photocatalytic, and biocompatible properties. This makes them highly versatile and suitable for a wide range of applications, from medical devices to environmental remediation .
Propiedades
Número CAS |
12002-90-3 |
|---|---|
Fórmula molecular |
AgTi2 |
Peso molecular |
203.60 g/mol |
Nombre IUPAC |
silver;titanium |
InChI |
InChI=1S/Ag.2Ti |
Clave InChI |
UBSSEBFQYWZRBB-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Ti].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
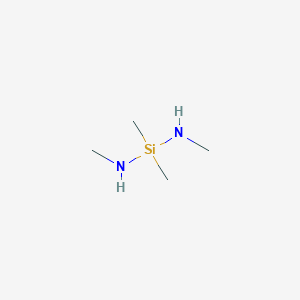
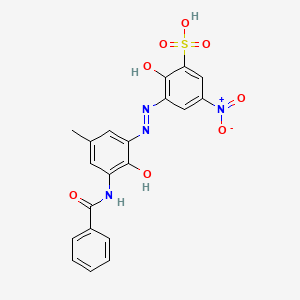
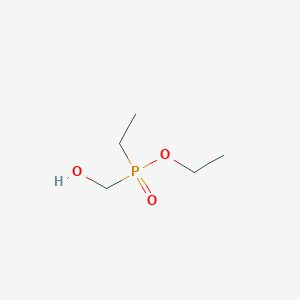
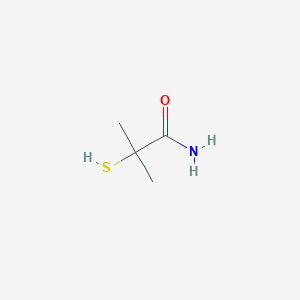
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
